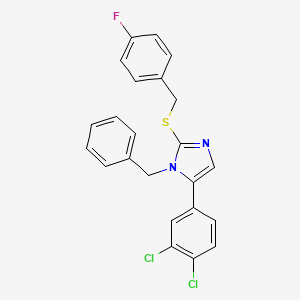
1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a useful research compound. Its molecular formula is C23H17Cl2FN2S and its molecular weight is 443.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The specific structural formula is as follows:
- Molecular Formula : C23H20Cl2FN2S
- Molecular Weight : 453.39 g/mol
Anticancer Properties
Research has indicated that imidazole derivatives exhibit notable anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines. A study demonstrated that related imidazole compounds could inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell growth .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | Farnesyltransferase | 0.5 - 5.0 |
| Analog 29 | Farnesyltransferase | 0.2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies suggest that it can inhibit the growth of Staphylococcus aureus and other pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
The proposed mechanism for the anticancer activity involves the inhibition of farnesyltransferase, which prevents the proper localization of oncogenic proteins to the cell membrane, thereby inhibiting cancer cell proliferation. Additionally, the presence of electron-withdrawing groups like dichlorophenyl enhances its reactivity and binding affinity to target proteins .
Case Study 1: Antitumor Efficacy
A study involving various imidazole derivatives found that those with similar structural features to this compound demonstrated significant cytotoxicity against multiple tumor cell lines, including breast and colon cancer cells. The results indicated that these compounds could be developed into effective chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiazole and imidazole derivatives showed that compounds structurally related to our compound exhibited strong antibacterial effects against resistant strains of bacteria. The study concluded that modifications in the side chains could enhance efficacy without increasing toxicity .
Eigenschaften
IUPAC Name |
1-benzyl-5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2S/c24-20-11-8-18(12-21(20)25)22-13-27-23(28(22)14-16-4-2-1-3-5-16)29-15-17-6-9-19(26)10-7-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBSGGJMSSMIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














